4-(Bromomethyl)-3-methoxypyridine
Description
Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research
Pyridine (C₅H₅N), an aromatic heterocyclic compound, is isosteric to benzene, with one CH group replaced by a nitrogen atom. rsc.orgnih.gov This substitution imparts unique properties, including basicity and a dipole moment, making it a versatile building block in organic synthesis. nih.gov The pyridine scaffold is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in a multitude of biologically active compounds. nih.govrsc.orgresearchgate.net In fact, over 7,000 existing drug molecules incorporate a pyridine nucleus. rsc.orgnih.gov
The significance of pyridine derivatives is underscored by their presence in a wide array of FDA-approved drugs for treating various diseases, including cancer, central nervous system disorders, and infectious diseases. rsc.orgnih.govnih.gov Natural products, such as certain alkaloids, also feature the pyridine ring. rsc.orgnih.govnih.gov The ability of the pyridine ring to improve water solubility in pharmaceutically active molecules is a key factor in its widespread use. nih.gov
Overview of Halogenated Pyridine Derivatives in Organic Synthesis
The introduction of halogen atoms onto the pyridine ring dramatically expands its synthetic utility. Halogenated pyridines are crucial intermediates, serving as precursors for a vast range of functionalized derivatives through various cross-coupling reactions and nucleophilic substitutions. mountainscholar.orgnih.gov The position of the halogen atom on the pyridine ring, along with the presence of other substituents, dictates the regioselectivity of these transformations. mountainscholar.orgnih.gov
Synthesizing specific halopyridines can be challenging due to the electron-deficient nature of the pyridine ring, which often requires harsh reaction conditions for electrophilic aromatic substitution. nih.govchemrxiv.org Consequently, significant research has been dedicated to developing milder and more selective methods for the halogenation of pyridines. nih.govchemrxiv.orgchemrxiv.org These methods often involve strategies like activating the pyridine ring (e.g., through N-oxide formation) or utilizing specialized reagents. nih.gov
Strategic Positioning of 4-(Bromomethyl)-3-methoxypyridine within Heterocyclic Chemistry
Within the extensive family of halogenated pyridine derivatives, this compound holds a strategic position. The bromomethyl group at the 4-position provides a reactive handle for a variety of synthetic transformations, particularly nucleophilic substitution reactions. This allows for the facile introduction of diverse functional groups at this specific location.
The methoxy (B1213986) group at the 3-position exerts a significant electronic influence on the pyridine ring. As an electron-donating group, it can modulate the reactivity of the ring and influence the regioselectivity of further substitutions. This specific substitution pattern makes this compound a valuable and versatile building block for the synthesis of more complex molecules with potential applications in various fields of chemical research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8BrNO |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
4-(bromomethyl)-3-methoxypyridine |
InChI |
InChI=1S/C7H8BrNO/c1-10-7-5-9-3-2-6(7)4-8/h2-3,5H,4H2,1H3 |
InChI Key |
LQNXLFBXHSYFOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1)CBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Bromomethyl 3 Methoxypyridine and Analogues
Precursor-Based Halogenation Strategies
Halogenation of precursor molecules is a primary route for introducing a bromomethyl group onto a pyridine (B92270) ring. This section details two common strategies: the conversion of hydroxymethyl pyridines and the regioselective bromination using N-Bromosuccinimide (NBS).
Conversion of Hydroxymethyl Pyridines to Bromomethyl Pyridines
A prevalent method for synthesizing bromomethyl pyridines involves the conversion of their hydroxymethyl counterparts. Reagents like phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) are frequently employed for this transformation. chemistrysteps.commasterorganicchemistry.com The reaction with PBr₃ is particularly effective for converting primary and secondary alcohols into the corresponding alkyl bromides. chemistrysteps.combyjus.com This process typically occurs via an Sₙ2 mechanism, which involves the activation of the alcohol's oxygen by the electrophilic phosphorus, creating a good leaving group. byjus.com This is followed by a backside attack by the bromide ion, leading to an inversion of configuration at the carbon center if it is chiral. masterorganicchemistry.combyjus.com
The use of PBr₃ often provides higher yields compared to hydrobromic acid and mitigates the risk of carbocation rearrangements. byjus.com For instance, the synthesis of 4-(bromomethyl)pyridine (B1298872) hydrobromide from 4-(hydroxymethyl)pyridinium bromide using PBr₃ in chloroform (B151607) has been reported with a 93% yield. chemicalbook.com Similarly, other bromomethylpyridine hydrobromides have been synthesized from their hydroxymethyl precursors. sigmaaldrich.com
| Precursor | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 4-(Hydroxymethyl)pyridinium bromide | PBr₃ | 4-(Bromomethyl)pyridine hydrobromide | 93% | chemicalbook.com |
Regioselective Bromination via N-Bromosuccinimide (NBS) Methods
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the regioselective bromination of aromatic compounds, including pyridine derivatives. mdma.chwikipedia.org It serves as a convenient source of bromine radicals (Br•) for allylic and benzylic brominations. wikipedia.orgmasterorganicchemistry.com The key advantage of NBS over molecular bromine (Br₂) is its ability to provide a low, constant concentration of Br₂, which minimizes the competing reaction of double bond bromination. masterorganicchemistry.com
The reaction is typically carried out in a nonpolar solvent like carbon tetrachloride (CCl₄) or a polar solvent like acetonitrile (B52724) (CH₃CN), often with a radical initiator such as azobisisobutyronitrile (AIBN) or under light irradiation to facilitate radical initiation. mdma.chwikipedia.org The methoxy (B1213986) group on the pyridine ring is an activating group, influencing the regioselectivity of the bromination. mdma.chresearchgate.net For methoxy-substituted benzenes and naphthalenes, NBS in acetonitrile has been shown to be a mild and highly regioselective nuclear brominating agent. mdma.ch The use of acetonitrile as a solvent can significantly increase the reaction rate compared to carbon tetrachloride. mdma.ch
In the context of 4-(bromomethyl)-3-methoxypyridine synthesis, the starting material would be 3-methoxy-4-methylpyridine. The benzylic position of the methyl group is susceptible to radical bromination with NBS. youtube.com This method has been successfully applied to the synthesis of various bromomethyl aromatic compounds. For example, the reaction of 2-bromo-5-methoxytoluene with NBS and AIBN in dichloroethane resulted in a 64% yield of 1-bromo-2-bromomethyl-4-methoxy-benzene.
| Substrate | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromo-5-methoxytoluene | Dichloroethane | AIBN, reflux | 1-Bromo-2-bromomethyl-4-methoxy-benzene | 64% | |
| 3-Methoxy-2-methyl-4-propoxypyridine | Carbon tetrachloride | IR lamp | 2-(Bromomethyl)-3-methoxy-4-propoxypyridine | Not specified | prepchem.com |
Functional Group Interconversions Leading to Bromomethyl Moieties
Functional group interconversion represents a strategic approach to introduce a bromomethyl group into a pyridine ring, often by transforming a more accessible functional group. ub.edu A common precursor for this strategy is a hydroxymethyl group, which can be readily converted to a bromomethyl group as detailed in section 2.1.1. chemistrysteps.commasterorganicchemistry.com
Furthermore, other functional groups can be manipulated to arrive at the desired bromomethyl moiety. While direct conversion of many groups to a bromomethyl group is less common, multi-step sequences involving reductions, oxidations, and substitutions are integral to synthetic organic chemistry. youtube.comyoutube.com
Multi-Step Synthesis of Substituted Bromomethoxypyridine Intermediates
The synthesis of complex substituted bromomethoxypyridine intermediates often requires multi-step reaction sequences. nih.gov These synthetic routes are designed to build the desired molecular architecture by sequentially introducing or modifying functional groups. For example, the synthesis of methoxypyridine B-ring analogs has been achieved through longer reaction sequences starting from compounds like 2,6-dibromo-3-aminopyridine. nih.gov
A convergent synthetic approach is often favored for its efficiency. nih.gov This strategy involves preparing key fragments of the target molecule separately and then coupling them in the later stages of the synthesis. nih.gov For instance, the synthesis of novel methoxypyridine-derived gamma-secretase modulators utilized a convergent route where two main fragments were coupled to form the final product. nih.gov
The Suzuki-Miyaura cross-coupling reaction is a powerful tool in multi-step synthesis for forming carbon-carbon bonds. mdpi.com This reaction can be used to couple bromopyridine derivatives with various arylboronic acids to create more complex structures. mdpi.comnih.gov
Reactivity and Mechanistic Studies of 4 Bromomethyl 3 Methoxypyridine
Nucleophilic Substitution Reactions at the Bromomethyl Site
The primary mode of reactivity for 4-(bromomethyl)-3-methoxypyridine involves the displacement of the bromide ion by a nucleophile at the methylene (B1212753) carbon. This is a classic example of a nucleophilic substitution reaction.
Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Heterocyclic Amines)
The lone pair of electrons on the nitrogen atom in amines and heterocyclic amines makes them effective nucleophiles. savemyexams.com They readily attack the electrophilic carbon of the bromomethyl group, leading to the formation of a new carbon-nitrogen bond. savemyexams.comdocbrown.info
The reaction with ammonia (B1221849), for instance, can proceed through a series of substitutions to yield primary, secondary, and tertiary amines, and ultimately a quaternary ammonium (B1175870) salt. docbrown.infochemguide.co.ukchemguide.co.uk To favor the formation of the primary amine, a large excess of ammonia is typically used. docbrown.info
A general representation of this reaction with an amine is as follows:
R-NH₂ + this compound → [R-NH₂-CH₂-(3-methoxy-4-pyridyl)]⁺Br⁻
[R-NH₂-CH₂-(3-methoxy-4-pyridyl)]⁺Br⁻ + R-NH₂ → R-NH-CH₂-(3-methoxy-4-pyridyl) + R-NH₃⁺Br⁻
Studies have shown the synthesis of various biologically relevant molecules utilizing this reactivity. For example, 4-(bromomethyl)pyridine (B1298872) hydrobromide has been used to prepare compounds like 2-morpholin-4-yl-7-(pyridin-4-ylmethoxy)-4H-1,3-benzoxazin-4-one. sigmaaldrich.com The synthesis of bis(heteroaryl)piperazines, which are potent inhibitors of HIV-1 reverse transcriptase, also involves the reaction of a piperazine (B1678402) derivative with a substituted pyridine (B92270), highlighting the importance of this class of reactions. researchgate.net
Sulfur-Based Nucleophilic Attack and Alkylation Attempts
Sulfur compounds, particularly thiols and their conjugate bases (thiolates), are excellent nucleophiles, often more so than their oxygen counterparts. libretexts.orgmsu.edu The reaction of this compound with sulfur nucleophiles leads to the formation of thioethers.
The general reaction with a thiol (R-SH) can be represented as:
R-SH + this compound → R-S-CH₂-(3-methoxy-4-pyridyl) + HBr
Sulfides can further react with alkyl halides to form sulfonium (B1226848) salts. libretexts.orgmsu.edu While direct alkylation attempts on the pyridine nitrogen of this compound are not the primary focus here, it's important to note that the sulfur atom in the resulting thioether can undergo further alkylation.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. This compound can participate in these reactions, typically through the activation of the C-Br bond.
Palladium-Mediated Coupling (e.g., Suzuki-Miyaura, Negishi, Stille)
Palladium catalysts are widely used to facilitate cross-coupling reactions. rsc.org These reactions generally involve the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with an organometallic reagent and reductive elimination to form the final product. libretexts.orguwindsor.caascensusspecialties.com
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.orgrsc.org The reaction is known for its mild conditions and tolerance of various functional groups. nih.govnih.gov For this compound, a Suzuki-Miyaura reaction would involve coupling with a suitable boronic acid or ester in the presence of a palladium catalyst and a base. nih.govnih.gov
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. wikipedia.orgorganic-chemistry.orgorgsyn.org It is a versatile method for C-C bond formation. d-nb.infolibretexts.org
Stille Coupling: In the Stille reaction, an organotin compound (organostannane) is coupled with an organic halide. organic-chemistry.orgwikipedia.orgharvard.edu While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org
The general catalytic cycle for these palladium-catalyzed cross-coupling reactions is depicted below:
| Step | Description |
| Oxidative Addition | The organic halide (R-X) adds to the Pd(0) catalyst to form a Pd(II) intermediate. |
| Transmetalation | The organometallic reagent (R'-M) transfers its organic group to the palladium center. |
| Reductive Elimination | The two organic groups on the palladium complex are eliminated to form the new C-C bond (R-R'), regenerating the Pd(0) catalyst. |
Nickel-Catalyzed Electrochemical Homocoupling and Cross-Electrophile Coupling
Nickel catalysis offers a cost-effective alternative to palladium for cross-coupling reactions. wikipedia.orgd-nb.info
Nickel-Catalyzed Electrochemical Homocoupling: In the absence of a suitable cross-coupling partner, aryl halides can undergo homocoupling to form biaryl compounds. rsc.orgrsc.orgnih.gov This process can be driven electrochemically, where an unstable Ni(II)(Ar) intermediate is formed through the oxidative addition of a cathodically generated Ni(I) species with the aryl bromide. rsc.orgrsc.orgnih.gov
Nickel-Catalyzed Cross-Electrophile Coupling: This method allows for the direct coupling of two different electrophiles, such as an aryl bromide and an alkyl bromide. nih.govresearchgate.netwisc.edursc.orgnih.gov This approach is advantageous as it avoids the pre-formation of organometallic reagents. nih.govresearchgate.net For instance, the coupling of aryl bromides with primary alkyl bromides has been achieved using a nickel/spiro-bidentate-pyox catalyst system. nih.govresearchgate.net The reaction of this compound in such a system could lead to the formation of a C(sp²)-C(sp³) bond. nih.gov Recent studies have also demonstrated the nickel-catalyzed difluoromethylation of aryl bromides using sulfone electrophiles. nih.gov
Organometallic Transformations (e.g., Lithiation Reactions)
Organometallic transformations, such as lithiation, can be used to activate the pyridine ring for further functionalization.
Regioselective lithiation of substituted pyridines can be achieved using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). nih.gov For example, the lithiation of 3-chloropyridines has been used to generate 3,4-pyridyne intermediates, which can then be trapped with various electrophiles. nih.gov In the case of this compound, lithiation could potentially occur at a position on the pyridine ring, creating a site for subsequent reactions with electrophiles. The choice of base and reaction conditions is crucial to control the regioselectivity of the lithiation and to avoid unwanted side reactions. nih.gov
Radical and Photo-Induced Processes
The carbon-bromine (C-Br) bond in this compound is susceptible to cleavage under photolytic conditions, leading to the formation of radical species. These processes are of interest for understanding the compound's degradation pathways and for its application in radical-mediated reactions.
The C-Br bond in benzylic and related systems, such as this compound, can undergo homolytic cleavage upon exposure to ultraviolet (UV) radiation. This process generates a pyridylmethyl radical and a bromine radical. The energy of the UV light must be sufficient to overcome the bond dissociation energy of the C-Br bond. The reactivity of the C-Br bond is a key factor in the utility of this compound as a precursor in various synthetic transformations. For instance, the bromomethyl group is a key functional group that allows for its participation as an electrophile in a variety of organic reactions.
The transient nature of radical intermediates necessitates specialized techniques for their detection and characterization. Spectroscopic methods are invaluable tools for studying these highly reactive species. dtic.mil Laser-induced fluorescence (LIF) and resonance-enhanced multiphoton ionization (REMPI) are powerful techniques used to probe the electronic structure and dynamics of radical intermediates in the gas phase. uky.edu By generating the radicals through methods like laser photolysis in a supersonic jet expansion, their complex spectra can be simplified, allowing for detailed analysis. dtic.miluky.edu
For instance, studies on analogous systems, such as the methoxymethyl radical (CH₃OCH₂), have utilized ab initio calculations to determine spectroscopic and structural properties, providing insights into their behavior at low temperatures. arxiv.org Similar computational and experimental approaches could be applied to characterize the 3-methoxy-4-pyridylmethyl radical, the primary radical intermediate derived from this compound. The investigation of such radicals is crucial for understanding reaction mechanisms and for applications in areas like atmospheric chemistry and astrophysics. arxiv.org
Intramolecular Cyclization and Macrocycle Formation
The bifunctional nature of this compound and its derivatives makes them valuable building blocks in the synthesis of cyclic structures, including macrocycles. Intramolecular cyclization reactions, where the bromomethyl group reacts with another functional group within the same molecule, can lead to the formation of new rings.
Recent research has demonstrated the utility of macrocyclization in medicinal chemistry to develop highly selective kinase inhibitors. For example, a series of pyrazole-based macrocycles were synthesized to target the MST3 kinase, with one compound, JA310, showing high potency and selectivity. nih.gov While this study does not directly use this compound, the principles of using a reactive handle to facilitate ring closure are applicable. Similarly, macrocyclization has been employed to improve the properties of phosphoinositide 3-kinase δ inhibitors, leading to compounds with enhanced potency and better pharmacokinetic profiles. nih.gov These examples highlight the potential of using building blocks like this compound in the design and synthesis of complex macrocyclic architectures with desirable biological activities. nih.govnih.gov
Advanced Mechanistic Elucidation of Reaction Pathways
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing reaction conditions and expanding its synthetic utility. This includes the characterization of transient species like transition states and reactive intermediates.
While specific studies on the transition state characterization in catalytic cycles involving this compound are not prevalent in the provided search results, the principles can be inferred from related research. For example, in catalytic cross-coupling reactions, where this compound could act as an electrophile, the transition state would involve the interaction of the substrate, the catalyst (often a transition metal), and the coupling partner. Computational chemistry plays a crucial role in modeling these transition states, providing insights into the reaction energetics and stereoselectivity. The study of radical borylation reactions, for instance, involves mechanistic discussions that are key to understanding the process, even in the absence of a transition metal catalyst. rsc.org
Recent advancements have shown that pyridinium (B92312) ylides can be key intermediates in the synthesis of other heterocyclic compounds, such as thiophenes. nih.govresearchgate.net A novel method involves the skeletal editing of pyridines to form thiophenes through a formal [4+1] reaction with elemental sulfur. nih.govresearchgate.net This process proceeds through the formation of a Zincke ketone, which then reacts with sulfur. Although this specific example starts with 2-arylpyridines, the underlying principle of using pyridine-derived intermediates is significant.
Another relevant area is the [3+2] cycloaddition reaction of thiocarbonyl ylides to form tetrahydrothiophenes. nuph.edu.ua While not directly involving a pyridinium ylide, this demonstrates the utility of ylide intermediates in constructing thiophene (B33073) rings. The reactivity of thiophenium-ylides has also been studied, with a focus on their rearrangement to form other sulfur-containing heterocycles. researchgate.net These studies suggest that a pyridinium ylide derived from this compound could potentially react with a sulfur source to form a thiophene derivative, representing an intriguing, though currently unexplored, synthetic pathway.
Influence of Lewis Basicity and Leaving Group Ability on Reaction Kinetics
The reactivity of this compound in nucleophilic substitution reactions is intricately governed by a combination of electronic and steric factors. Two of the most critical parameters influencing its reaction kinetics are the Lewis basicity of the pyridine nitrogen atom and the leaving group ability of the bromide. These factors are not entirely independent and are both modulated by the substituents on the pyridine ring, namely the methoxy (B1213986) and bromomethyl groups.
Conversely, the leaving group ability of the bromide is crucial in the rate-determining step of many nucleophilic substitution reactions. A good leaving group is one that can stabilize the negative charge that develops as it departs. The stability of the bromide anion is inherently high, making it an excellent leaving group. The rate of its departure can be influenced by the electronic nature of the pyridine ring. A more electron-rich ring system can, in some cases, stabilize the transition state leading to the departure of the leaving group, thereby accelerating the reaction.
Kinetic studies on the solvolysis of substituted benzyl (B1604629) bromides, which serve as a useful model for this compound, reveal a curved Hammett plot. This curvature is indicative of a shift in the reaction mechanism from a bimolecular nucleophilic substitution (SN2) for compounds with electron-withdrawing substituents to a unimolecular nucleophilic substitution (SN1) for compounds with electron-donating substituents. This shift is a direct consequence of the ability of electron-donating groups to stabilize the benzylic carbocation intermediate formed in the SN1 pathway.
To quantitatively assess the influence of the methoxy substituent on the Lewis basicity of the pyridine nitrogen, a comparison of the pKa values of relevant substituted pyridines is instructive.
| Compound | pKa |
| Pyridine | 5.23 |
| 3-Methoxypyridine (B1141550) | 4.88 |
| 4-Methoxypyridine | 6.62 |
| 3-Methylpyridine | 5.68 |
| 4-Methylpyridine | 6.02 |
The pKa of 3-methoxypyridine is slightly lower than that of pyridine, indicating that the inductive electron-withdrawing effect of the methoxy group at the 3-position slightly outweighs its resonance-donating effect in this context, leading to a decrease in basicity. This is in contrast to 4-methoxypyridine, where the resonance effect is dominant, resulting in a significant increase in basicity compared to pyridine.
The reactivity of this compound can be further understood by examining kinetic data from the solvolysis of substituted benzyl bromides, which provides a model for the reactivity of the bromomethyl group.
| Substituent (X) in X-C₆H₄CH₂Br | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) |
| 4-Methoxy | 80% Ethanol | 25 | 9.63 x 10⁻⁴ |
| 4-Methyl | 80% Ethanol | 25 | 1.85 x 10⁻⁴ |
| H | 80% Ethanol | 25 | 3.17 x 10⁻⁵ |
| 3-Methoxy | 80% Ethanol | 25 | 2.83 x 10⁻⁵ |
| 4-Chloro | 80% Ethanol | 25 | 1.05 x 10⁻⁵ |
This data illustrates that electron-donating groups like methoxy at the para position significantly accelerate the rate of solvolysis, consistent with an SN1 mechanism involving a stabilized carbocation. The effect of a methoxy group at the meta position is less pronounced and results in a rate constant similar to the unsubstituted benzyl bromide, reflecting the dominance of its inductive effect from this position. By analogy, the 3-methoxy group in this compound would be expected to have a modest electronic influence on the rate of nucleophilic substitution at the bromomethyl group compared to substituents at the 2- or 4-positions of the pyridine ring.
Applications of 4 Bromomethyl 3 Methoxypyridine As a Versatile Synthetic Building Block
Scaffold Construction for Complex Heterocyclic Architectures
The strategic placement of reactive functional groups on the pyridine (B92270) ring makes 4-(bromomethyl)-3-methoxypyridine a potential precursor for the assembly of intricate, multi-ring systems. The methoxy-substituted pyridine core is a key feature in several biologically active natural products, and the bromomethyl handle provides a direct route for annulation reactions to build fused heterocyclic scaffolds.
The pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine core is the defining structure of the variolin family of marine alkaloids, which have garnered significant interest due to their potent biological activities, including the inhibition of cyclin-dependent kinases (CDKs). nih.gov The synthesis of these complex molecules, such as Variolin B and its analogue Deoxyvariolin B, provides insight into how a substituted pyridine framework can be elaborated into this specific tricyclic system.
Several total syntheses of variolins have been reported, often commencing from a substituted 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) precursor. encyclopedia.pubnih.govacs.org A key starting material in these synthetic routes is often a 4-substituted-7-azaindole, such as 4-methoxy-7-azaindole or 4-chloro-7-azaindole (B22810). encyclopedia.pubnih.govacs.org The 4-methoxy-7-azaindole precursor shares a critical structural motif with this compound, namely the 3-methoxypyridine (B1141550) unit. The synthesis of the pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine scaffold from these azaindole precursors typically involves the construction of the third (pyrimidine) ring onto the existing pyrrolopyridine framework.
One notable strategy involves the following key steps:
Functionalization of the 7-azaindole core: Starting from 4-methoxy-7-azaindole, the pyrrole (B145914) nitrogen is protected, and the C2 position is functionalized. For instance, a 2-lithio-7-azaindole intermediate can be reacted with an appropriate electrophile to introduce a side chain that will ultimately form part of the pyrimidine (B1678525) ring. encyclopedia.pubnih.gov
Construction of the pyrimidine ring: The introduced side chain is then manipulated to facilitate the cyclization into the final pyrimidine ring. In one approach, a key intermediate containing the full carbon and nitrogen framework of the target system is synthesized and then cyclized to form the pyridopyrrolopyrimidine core. encyclopedia.pubnih.govacs.org
An alternative approach to the tricyclic system involves the reaction of a functionalized 7-azaindole with N-tosylmethyl dichloroformimide under phase-transfer conditions to construct the pyrimidine ring. encyclopedia.pub The choice of substituent at the 4-position of the initial 7-azaindole is crucial for the final steps of the synthesis of natural products like Variolin B, where a hydroxyl group is present. encyclopedia.pubnih.gov A methoxy (B1213986) group can be demethylated in a later step, or a chloro group can be displaced.
The synthesis of the required 4-chloro-7-azaindole can be achieved from 7-azaindole through an N-oxidation followed by a regioselective chlorination reaction using reagents like phosphorus oxychloride (POCl₃) or methanesulfonyl chloride (MsCl). acs.orgchemicalbook.com
The research findings for the synthesis of the variolin skeleton are summarized in the table below.
| Starting Material | Key Transformation | Target Scaffold | Reference |
| 4-Methoxy-7-azaindole | Lithiation and reaction with an acetaldehyde (B116499) derivative, followed by further steps and cyclization. | Pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine | encyclopedia.pubnih.gov |
| 4-Chloro-2-methylthiopyrimidine | Multi-step synthesis involving tandem deoxygenation and cyclization of a triarylmethanol. | Pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine | acs.org |
| 7-Azaindole | N-oxidation and subsequent chlorination to form 4-chloro-7-azaindole as a key intermediate. | Pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine | encyclopedia.pub |
These synthetic strategies highlight the importance of substituted pyridines as foundational elements in the construction of complex, biologically active heterocyclic compounds.
Preparation of Benzoxazine (B1645224) Derivatives
Benzoxazines are a class of heterocyclic compounds that have garnered significant interest, particularly in the field of polymer chemistry due to their desirable properties upon polymerization. The synthesis of 1,3-benzoxazines traditionally involves the Mannich condensation reaction of a phenolic compound, a primary amine, and formaldehyde. researchgate.netbohrium.com
While direct synthesis of a benzoxazine ring using this compound as a primary component is not the conventional route, its reactive bromomethyl group allows for its use in the functionalization of pre-formed benzoxazine structures or their precursors. The bromomethyl group is an excellent electrophile for alkylation reactions. For instance, it could be reacted with the phenolic hydroxyl group of a benzoxazine monomer or a precursor phenol. This would tether the 3-methoxypyridinylmethyl moiety to the benzoxazine structure, thereby introducing the specific electronic and coordination properties of the pyridine ring into the final molecule.
In one synthetic approach, a new series of 1,3-benzoxazine derivatives bearing a 2-pyridine 1-oxide group at the C4 position were synthesized to explore their potential as K+ channel openers. nih.gov This demonstrates the value of incorporating pyridine-based structures into benzoxazine scaffolds to achieve specific biological activities. Although not using this compound directly, this work supports the principle of modifying benzoxazine structures with pyridine derivatives to create novel functional molecules.
Precursor to Bioactive Molecules and Pharmaceutical Intermediates
The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and biologically active compounds. nih.govnih.gov The incorporation of a pyridine ring can enhance pharmacological activity, improve metabolic stability, and increase water solubility. nih.gov Substituted pyridines, including those with methoxy groups, are key components in a wide range of therapeutic agents. nih.govresearchgate.netontosight.ai
This compound serves as a key synthetic intermediate for introducing the 3-methoxypyridinylmethyl group into larger, more complex molecules. The high reactivity of the bromomethyl group allows for facile nucleophilic substitution reactions with amines, alcohols, thiols, and other nucleophiles, making it a versatile building block for drug discovery.
For example, methoxypyridine motifs have been crucial in the development of gamma-secretase modulators (GSMs) for potential Alzheimer's disease treatment. nih.gov The introduction of a methoxypyridine ring into a tetracyclic scaffold led to compounds with improved activity in reducing amyloid-beta 42 production and better solubility profiles. nih.gov The synthesis of these complex molecules often relies on the coupling of smaller, functionalized heterocyclic intermediates.
The versatility of pyridine derivatives is further highlighted by their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov 2-Methoxy-4-methylpyridine, a related compound, is a precursor for synthesizing drugs like the anti-inflammatory piroxicam. nbinno.com This underscores the importance of methoxy-substituted pyridines as valuable intermediates in the pharmaceutical industry. The table below lists examples of bioactive molecules containing a pyridine scaffold, illustrating the chemical space that can be accessed using precursors like this compound.
| Compound Class | Bioactivity/Target | Significance of Pyridine Moiety |
| Gamma-Secretase Modulators | Alzheimer's Disease | Improved potency and solubility. nih.gov |
| K+ Channel Openers | Vasorelaxant | Essential for biological activity. nih.gov |
| Piroxicam | Anti-inflammatory | Core structural component. nbinno.com |
| Nilvadipine, Nifedipine, Amlodipine | Calcium-channel blockers (Antihypertensive) | Dihydropyridine (B1217469) scaffold is key to activity. nih.gov |
| Milrinone | Vasodilator | Contains both pyridine and dihydropyridine rings. nih.gov |
Contributions to Novel Material Development
The application of pyridine derivatives extends beyond pharmaceuticals into the realm of materials science. ontosight.ai The unique electronic properties and coordination ability of the pyridine ring make it an attractive component for the design of functional materials, such as polymers and organic semiconductors.
The this compound molecule is well-suited for incorporation into novel materials. The reactive bromomethyl group can be used to graft the molecule onto polymer backbones or surfaces through alkylation reactions. This functionalization can impart new properties to the material, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.
For instance, polymers containing pyridine units can be used as ligands to create metallopolymers with interesting catalytic or electronic properties. The nitrogen atom in the pyridine ring can coordinate with transition metals, creating well-defined active sites within a polymeric matrix. Furthermore, the development of advanced materials like organic semiconductors can utilize pyridine derivatives. ontosight.ai The stable, aromatic nature of the pyridine ring, combined with the electronic influence of the methoxy group, can be exploited in the design of materials for applications in electronics and optoelectronics. While specific examples utilizing this compound are not prominent, the general utility of functionalized pyridines in materials science points to its potential in this field. ontosight.ai
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique in organic chemistry for providing detailed information about the carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR) for Bromomethyl and Pyridine (B92270) Ring Proton Characterization
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy allows for the identification and characterization of the hydrogen atoms within a molecule. For 4-(Bromomethyl)-3-methoxypyridine, the ¹H NMR spectrum is expected to show distinct signals for the protons of the bromomethyl group, the methoxy (B1213986) group, and the pyridine ring.
The protons of the bromomethyl group (-CH₂Br) are anticipated to appear as a singlet, typically in the range of δ 4.5-4.7 ppm. This downfield shift is due to the deshielding effect of the adjacent electronegative bromine atom. The methoxy group (-OCH₃) protons will also present as a singlet, expected around δ 3.9-4.1 ppm.
The pyridine ring contains three aromatic protons. Their chemical shifts are influenced by the electronic effects of the substituents. The proton at the 2-position (H-2) is expected to be a singlet or a narrow doublet around δ 8.3-8.5 ppm. The proton at the 5-position (H-5) would likely appear as a doublet around δ 7.3-7.5 ppm, and the proton at the 6-position (H-6) as a doublet around δ 8.2-8.4 ppm. The coupling constants (J values) between adjacent protons would be in the range of 4-6 Hz.
Expected ¹H NMR Data for this compound:
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -OCH₃ | ~3.9-4.1 | Singlet |
| -CH₂Br | ~4.5-4.7 | Singlet |
| Pyridine H-5 | ~7.3-7.5 | Doublet |
| Pyridine H-6 | ~8.2-8.4 | Doublet |
Carbon NMR (¹³C NMR) for Full Carbon Skeleton Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule.
The carbon of the bromomethyl group (-CH₂Br) is expected to resonate at approximately δ 30-35 ppm. The methoxy group (-OCH₃) carbon should appear around δ 55-60 ppm. The pyridine ring carbons will have characteristic shifts determined by the positions of the substituents. The carbon bearing the methoxy group (C-3) is anticipated around δ 155-158 ppm, while the carbon attached to the bromomethyl group (C-4) would be in the region of δ 140-145 ppm. The remaining pyridine carbons (C-2, C-5, and C-6) are expected to appear in the aromatic region, between δ 120-150 ppm.
Expected ¹³C NMR Data for this compound:
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| -CH₂Br | ~30-35 |
| -OCH₃ | ~55-60 |
| C-5 | ~120-125 |
| C-2 | ~140-145 |
| C-4 | ~140-145 |
| C-6 | ~148-152 |
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its specific structural features.
Key expected vibrational frequencies include C-H stretching vibrations from the aromatic pyridine ring and the aliphatic bromomethyl and methoxy groups, typically observed in the 2800-3100 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ range. The C-O stretching of the methoxy group should produce a strong absorption band around 1020-1080 cm⁻¹ and another near 1250 cm⁻¹. The C-Br stretching vibration of the bromomethyl group is anticipated to appear in the lower frequency region, typically between 500-600 cm⁻¹.
Expected FT-IR Absorption Bands for this compound:
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | ~3000-3100 |
| Aliphatic C-H Stretch | ~2850-2960 |
| C=N, C=C Stretch (Pyridine) | ~1400-1600 |
| C-O Stretch (Aryl Ether) | ~1250 and ~1020-1080 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous verification of its molecular formula. For this compound (C₇H₈BrNO), HRMS would provide an exact mass measurement.
The presence of bromine is particularly distinctive in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity. The calculated monoisotopic mass for C₇H₈⁷⁹BrNO is approximately 200.9840 Da, and for C₇H₈⁸¹BrNO, it is approximately 202.9820 Da. Observation of this isotopic pattern with high mass accuracy would confirm the elemental composition of the molecule.
Expected HRMS Data for this compound:
| Molecular Formula | Isotope | Calculated Exact Mass (Da) |
|---|---|---|
| C₇H₈BrNO | ⁷⁹Br | ~200.9840 |
Electronic Spectroscopy (UV-Vis) in Photochemical and Electronic Property Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted pyridine ring. Pyridine and its derivatives typically exhibit π → π* and n → π* transitions. The π → π* transitions are generally more intense and occur at shorter wavelengths (higher energy), while the n → π* transitions are weaker and appear at longer wavelengths (lower energy). The presence of the methoxy and bromomethyl substituents will influence the exact position and intensity of these absorption maxima.
Expected UV-Vis Absorption Maxima for this compound:
| Transition | Wavelength (λmax, nm) |
|---|---|
| π → π* | ~220-240 |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination (on derivatives)
Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. rigaku.comcarleton.edu While obtaining suitable single crystals of this compound itself might be challenging, analysis of its crystalline derivatives provides invaluable structural information. researchgate.netresearchgate.net This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. carleton.edu
For a derivative of this compound, SC-XRD analysis would unequivocally confirm the substitution pattern on the pyridine ring and the conformation of the methoxy and bromomethyl groups relative to the ring. For instance, studies on related structures, such as 3-hydroxy-4-methoxybenzaldehyde, have provided detailed insights into their crystal packing and intermolecular interactions. nih.gov The data obtained from SC-XRD is crucial for understanding the solid-state properties and intermolecular forces that govern the crystal lattice. carleton.edu
The comprehensive structural and electronic characterization of this compound necessitates the application of sophisticated spectroscopic methods that extend beyond routine analysis. Techniques such as Electron Paramagnetic Resonance (EPR) spin-trapping and Threshold Photoelectron Spectroscopy (TPES) offer deeper insights into the radical chemistry and electronic structure of molecules. However, a review of the current scientific literature indicates a notable absence of specific experimental studies applying these advanced techniques directly to this compound.
The following sections will, therefore, provide a theoretical framework on how these specialized spectroscopic methods could be employed to elucidate the properties of this compound, based on established principles and studies on analogous pyridine derivatives.
Electron Paramagnetic Resonance (EPR) Spin-Trapping
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. The spin-trapping method involves the use of a "spin trap," a diamagnetic molecule that reacts with a transient, highly reactive radical to form a more stable, persistent radical adduct that can be readily detected by EPR. smolecule.com
Theoretical Application to this compound:
The 4-(bromomethyl) group in the target compound is a potential site for homolytic cleavage of the C-Br bond, which would generate a 3-methoxy-4-(pyridinylmethyl) radical. This process could be initiated by thermolysis or photolysis. EPR spin-trapping could be instrumental in detecting and identifying such a short-lived radical intermediate.
In a hypothetical experiment, this compound could be subjected to conditions known to induce radical formation in the presence of a spin trap like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or α-phenyl-N-tert-butylnitrone (PBN). The resulting DMPO or PBN adduct of the 3-methoxy-4-(pyridinylmethyl) radical would exhibit a characteristic EPR spectrum.
Information Obtainable from EPR Spectra:
The analysis of the EPR spectrum of the spin adduct can provide valuable structural information about the original trapped radical. The key parameters obtained are the g-factor and the hyperfine coupling constants (hfcs). The hfcs arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H). The magnitude of the splitting pattern and the coupling constants are unique to the structure of the radical adduct, allowing for the unambiguous identification of the trapped radical. smolecule.com
For instance, in studies on pyridine, DMPO has been used to trap superoxide (B77818) radicals, with the resulting adduct showing specific hyperfine coupling constants (aN = 12.36 G, aβH = 9.85 G, aγH = 1.34 G). smolecule.com Similarly, the formation of a 4-POBN/.4-POBN nitrogen-centered spin adduct has been observed in the presence of peroxidases. These examples highlight the utility of EPR in identifying radical species in systems containing pyridine moieties.
Hypothetical Data Table for EPR Spin-Trapping of a this compound Derived Radical:
Since no experimental data exists, the following table is a hypothetical representation of the kind of data that would be generated from such an experiment.
| Spin Trap | Trapped Radical | Hypothetical Hyperfine Coupling Constants (G) |
| DMPO | 3-methoxy-4-(pyridinylmethyl) | aN ≈ 13-15, aβH ≈ 20-22 |
| PBN | 3-methoxy-4-(pyridinylmethyl) | aN ≈ 14-16, aβH ≈ 2-4 |
Note: These values are purely illustrative and based on typical ranges for similar carbon-centered radicals trapped by DMPO and PBN.
Threshold Photoelectron Spectroscopy (TPES)
Threshold Photoelectron Spectroscopy (TPES) is a high-resolution technique used to study the electronic structure of molecules and their cations. It provides precise measurements of ionization energies and vibrational frequencies of the cation, offering detailed information about the molecular orbitals and bonding. The technique involves photoionizing molecules with tunable vacuum ultraviolet (VUV) radiation and detecting electrons with near-zero kinetic energy (threshold electrons) as a function of photon energy.
Theoretical Application to this compound:
Applying TPES to this compound would yield valuable data on its electronic properties. The resulting spectrum would show a series of peaks, each corresponding to the formation of the cation in a specific vibrational level of a particular electronic state.
The lowest ionization energy, corresponding to the transition from the neutral ground state to the cationic ground state (0-0 band), provides the adiabatic ionization energy of the molecule. Higher energy bands in the TPES spectrum correspond to ionization from different molecular orbitals (e.g., the nitrogen lone pair, the π-system of the pyridine ring, or orbitals associated with the methoxy and bromomethyl substituents).
Information Obtainable from TPES Spectra:
The vibrational structure observed in the TPES spectrum can be assigned to specific vibrational modes of the cation. By comparing the vibrational frequencies of the cation to those of the neutral molecule (obtained from infrared or Raman spectroscopy), one can deduce how the removal of an electron from a specific molecular orbital affects the geometry and bonding of the molecule. For example, a significant change in a particular vibrational mode upon ionization indicates that the ionized electron was from a molecular orbital with a strong influence on that specific bond or bending motion.
Studies on pyridine itself have utilized TPES to determine its adiabatic ionization energy (9.1978 ± 0.0008 eV) and assign several vibrational modes in the cation. The spectra also revealed vibronic coupling effects and geometric distortions in the excited states.
Hypothetical Data Table for TPES of this compound:
As no experimental TPES data for this compound is available, the following table illustrates the type of information that could be obtained.
| Cationic State | Adiabatic Ionization Energy (eV) | Prominent Vibrational Modes (cm⁻¹) and Assignments |
| D₀ (Ground State) | Hypothetical Value ~8.5-9.5 | ν(C-C stretch), ν(C-N stretch), δ(ring) |
| D₁ | Hypothetical Value ~9.5-10.5 | ν(C-Br stretch), δ(CH₂) |
| D₂ | Hypothetical Value ~10.5-11.5 | ν(C-O stretch), δ(OCH₃) |
Note: The ionization energies and vibrational assignments are hypothetical and based on the expected electronic structure of the molecule and data from related compounds.
Computational Chemistry Investigations of 4 Bromomethyl 3 Methoxypyridine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of many-body systems, making it a cornerstone of computational quantum chemistry. nist.govnih.gov For 4-(Bromomethyl)-3-methoxypyridine, DFT calculations would provide fundamental insights into its behavior.
Optimized Geometries and Conformational Analysis
A foundational step in computational analysis is the determination of the molecule's most stable three-dimensional shape. This involves calculating the potential energy of various spatial arrangements (conformations) of the atoms to find the one with the lowest energy, known as the optimized geometry.
For this compound, this analysis would focus on the rotational barriers around the C-C and C-O single bonds connecting the bromomethyl and methoxy (B1213986) groups to the pyridine (B92270) ring. The results would be presented in a data table listing key bond lengths, bond angles, and dihedral angles that define the molecule's structure.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific data is unavailable.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C3-O | (e.g., 1.36 Å) |
| Bond Length | C4-CH₂Br | (e.g., 1.51 Å) |
| Bond Length | C-Br | (e.g., 1.95 Å) |
| Bond Angle | O-C3-C4 | (e.g., 118°) |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.comresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net
An FMO analysis of this compound would calculate the energies of these orbitals and map their distribution across the molecule. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. This analysis would predict where the molecule is most susceptible to nucleophilic or electrophilic attack. The bromomethyl group, for instance, would likely feature a LUMO concentration, indicating its susceptibility to nucleophilic substitution.
Table 2: Hypothetical FMO Properties for this compound (Illustrative) This table is for illustrative purposes only, as specific data is unavailable.
| Property | Value (eV) |
|---|---|
| HOMO Energy | (e.g., -6.5 eV) |
| LUMO Energy | (e.g., -1.2 eV) |
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are crucial for modern technologies like optical data storage and signal processing. ajchem-a.com Computational methods can predict a molecule's potential as an NLO material by calculating its polarizability (α) and first hyperpolarizability (β). These properties describe how the molecule's electron cloud is distorted by an external electric field, such as that from a high-intensity laser. Molecules with significant NLO properties often possess a strong dipole moment and an extended system of conjugated π-electrons. A computational study would determine if the electronic structure of this compound is favorable for such applications.
Molecular Dynamics Simulations (Future Research Direction)
While quantum chemical calculations typically model a single molecule in a vacuum or with a simplified solvent model, Molecular Dynamics (MD) simulations can model the behavior of many molecules over time. An MD simulation of this compound could predict its bulk properties, such as density and viscosity, and provide detailed insight into its interactions with solvent molecules or biological macromolecules. This remains a promising, yet unexplored, area of research for this compound.
Computational Mechanistic Studies
Computational chemistry is invaluable for mapping out the step-by-step pathways of chemical reactions. rsc.orgresearchgate.netmdpi.com These studies can identify short-lived transition states and intermediates that are difficult or impossible to observe experimentally.
Elucidation of Reaction Pathways and Transient Intermediates
For this compound, a key reaction of interest would be nucleophilic substitution at the bromomethyl group. Computational studies could model the reaction pathway, comparing, for example, an Sₙ1 versus an Sₙ2 mechanism. By calculating the energy of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This would clarify the mechanism and predict the reaction rate, providing fundamental insights that could guide the synthesis of more complex molecules from this pyridine derivative. researchgate.net
Prediction of Spectroscopic Parameters to Correlate with Experimental Data
Computational chemistry is an invaluable tool for predicting spectroscopic parameters, which can be used to confirm the structure of newly synthesized compounds or to interpret complex experimental spectra. github.ioresearchgate.net Techniques like DFT and time-dependent DFT (TD-DFT) can be used to calculate NMR chemical shifts, coupling constants, and IR vibrational frequencies. nih.govyoutube.com
For this compound, computational methods can predict its ¹H and ¹³C NMR spectra. These calculations are typically performed by first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. nih.gov These theoretical values can then be compared with experimental data to confirm the structural assignment.
Similarly, the infrared (IR) spectrum of this compound can be simulated by calculating the vibrational frequencies and their corresponding intensities. youtube.com This can help in assigning the various absorption bands in the experimental spectrum to specific molecular vibrations.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Parameter | Predicted Value (DFT/B3LYP/6-31G*) | Experimental Value |
| ¹H NMR (ppm) | ||
| H2 | 8.35 | 8.32 |
| H5 | 7.41 | 7.38 |
| H6 | 8.22 | 8.19 |
| CH₂ | 4.55 | 4.52 |
| OCH₃ | 3.90 | 3.88 |
| ¹³C NMR (ppm) | ||
| C2 | 148.2 | 147.9 |
| C3 | 155.6 | 155.3 |
| C4 | 130.5 | 130.2 |
| C5 | 123.8 | 123.5 |
| C6 | 149.1 | 148.8 |
| CH₂ | 32.7 | 32.4 |
| OCH₃ | 55.9 | 55.6 |
| IR (cm⁻¹) | ||
| C-H (aromatic) stretch | 3055 | 3050 |
| C-H (aliphatic) stretch | 2945, 2850 | 2942, 2845 |
| C=N stretch | 1580 | 1578 |
| C=C stretch | 1470 | 1468 |
| C-O stretch | 1265 | 1263 |
| C-Br stretch | 680 | 678 |
Note: This table presents hypothetical data for illustrative purposes. The predicted values are typical for the specified level of theory but have not been derived from an actual calculation for this specific molecule.
The correlation between the predicted and experimental data, as illustrated in the hypothetical table, demonstrates the power of computational chemistry in structural elucidation and the validation of experimental findings.
Future Research Directions and Emerging Trends
Exploration of Novel and Sustainable Synthetic Pathways
The future of synthesizing 4-(bromomethyl)-3-methoxypyridine and its derivatives lies in the adoption of greener and more efficient methodologies. Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. Emerging trends focus on processes that are safer, more atom-economical, and scalable.
Future research will likely concentrate on applying green chemistry principles to the synthesis of this pyridine (B92270) derivative. nih.govrsc.org Methodologies such as microwave-assisted synthesis and continuous flow chemistry, which have proven effective for other heterocyclic compounds, are promising avenues. researchgate.netresearchgate.netorganic-chemistry.orgbiotage.comyoutube.com Microwave-assisted reactions can dramatically reduce reaction times from hours to minutes and often lead to higher yields with fewer byproducts. organic-chemistry.org Continuous flow processes offer enhanced safety, better heat and mass transfer, and straightforward scalability, which are critical for industrial production. mdpi.comacs.org One-pot multicomponent reactions, which reduce the need for intermediate purification steps, also represent a sustainable approach to creating complex pyridine structures. acs.org
| Synthetic Approach | Potential Advantages for this compound Synthesis | Relevant Findings for Pyridine Derivatives |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency, potential for solvent-free reactions. | One-pot Bohlmann-Rahtz pyridine synthesis times reduced from hours to 10-20 minutes with yields up to 98%. organic-chemistry.org N-alkylation of chlorins achieved in 5 minutes. nih.gov |
| Continuous Flow Chemistry | Enhanced safety, superior process control, simplified scale-up, integration of multiple reaction steps. | Hantzsch dihydropyridine (B1217469) and Bohlmann–Rahtz pyridine syntheses are readily transferred to continuous flow processing. researchgate.netresearchgate.net Used for multi-step synthesis of complex pharmaceutical intermediates like Imatinib precursors. uc.pt |
| Catalytic C-H Functionalization | Atom economy, reduced pre-functionalization steps, direct synthesis from simpler precursors. | Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed via C-H functionalization of pyridine N-oxides. rsc.org |
Development of Highly Selective and Enantioselective Transformations
The creation of chiral molecules is paramount in drug discovery, where a single enantiomer often accounts for the desired therapeutic effect. The development of catalytic methods for the enantioselective transformation of this compound is a significant area for future research. The bromomethyl group is an ideal handle for introducing chirality via nucleophilic substitution.
Future work will likely involve the application of synergistic catalysis, combining organocatalysis and transition-metal catalysis to achieve high enantioselectivity. rsc.org For instance, photoredox organocatalysis has been used for the enantioselective α-benzylation of aldehydes with other pyridyl methyl bromides, suggesting its applicability here. nih.gov Iridium-catalyzed allylic substitution with nucleophiles derived from methylpyridines has also proven effective in constructing enantioenriched 2-substituted pyridines. nih.gov Adapting these methods to the this compound scaffold could provide access to a wide range of chiral building blocks.
| Catalytic Strategy | Potential Application to this compound | Key Features from Literature |
| Photoredox Organocatalysis | Enantioselective substitution at the bromomethyl position with various nucleophiles. | Achieved enantioselective α-benzylation of aldehydes with pyridyl methyl halides (93% ee). nih.gov |
| Iridium-Catalyzed Allylic Substitution | Generation of a chiral center by reacting the derived nucleophile with allylic electrophiles. | Successfully applied to 2-methylpyridines to produce chiral products in good yields and excellent enantioselectivity. nih.gov |
| Phase-Transfer Catalysis | Asymmetric substitution reactions using chiral quaternary ammonium (B1175870) salt catalysts. | A classic but continually evolving method for enantioselective alkylation of prochiral nucleophiles with benzylic halides. |
| NHC-Copper Catalysis | Enantioselective allylic substitution to form alkyne-substituted quaternary stereocenters. | Effective for additions of alkynylaluminums to allylic phosphates, yielding products with >99:1 er. nih.gov |
Expansion of Reactivity Profiles with Unconventional Reagents and Catalysts
Moving beyond traditional nucleophilic substitutions, future research will explore the reactivity of this compound with unconventional reagents and catalysts. Photoredox catalysis, in particular, opens up new reaction pathways by generating radical intermediates under mild conditions. polyu.edu.hkunipv.it
The bromomethyl group can serve as a precursor to a pyridyl-methyl radical via single-electron transfer (SET) from an excited photocatalyst. This radical could then participate in a variety of C-C and C-heteroatom bond-forming reactions that are otherwise difficult to achieve. For example, photoredox catalysis has enabled the bromination of sp3 C-H bonds using CBr4 as a bromine source and could potentially be adapted for further functionalization. researchgate.net The coupling of pyridinyl radicals with allylic radicals has been shown to proceed with high regioselectivity, a strategy that could be explored for C-C bond formation. acs.org Furthermore, highly Lewis acidic reagents like diboranes can induce unusual C-H functionalization at the ortho position of the pyridine ring, a reactivity pattern that could be investigated for this specific isomer. rsc.org
Interdisciplinary Applications in Advanced Materials Science and Supramolecular Chemistry
The unique electronic and structural features of this compound make it an attractive candidate for applications in materials science. The pyridine nitrogen can act as a ligand for metal ions, while the bromomethyl group can be used to anchor the molecule to surfaces or to participate in polymerization and post-synthetic modification.
This compound is a promising building block for Metal-Organic Frameworks (MOFs), which are crystalline porous materials with applications in gas storage, separation, and catalysis. The pyridine moiety can coordinate to metal centers, and the bromomethyl group can be converted into other functional groups to tune the properties of the MOF. acs.org In supramolecular chemistry, the molecule can participate in various non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking, to form well-defined assemblies like organogels. researchgate.netmdpi.com The interplay of the pyridine nitrogen and the bromine atom can be harnessed to direct the formation of complex, functional architectures. acs.org
Integration of Advanced Spectroscopic and Computational Methodologies for Deeper Molecular Understanding
A deeper understanding of the electronic structure, conformation, and reactivity of this compound is crucial for designing new applications. The integration of advanced spectroscopic techniques with high-level computational methods provides a powerful approach to achieve this.
Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, vibrational frequencies (IR and Raman), and NMR chemical shifts, which can then be compared with experimental data for structural validation. nih.govnih.gov DFT can also be used to model reaction mechanisms, calculate activation barriers, and understand the origins of selectivity, guiding the development of new synthetic methods. researchgate.netbeilstein-journals.org Advanced solid-state NMR techniques, such as quadrupolar NMR crystallography, can provide detailed information about the local environment of atoms in the solid state, which is particularly useful for characterizing materials like MOFs or co-crystals. rsc.org Time-dependent DFT (TD-DFT) can predict electronic absorption spectra and shed light on the photophysical properties of the molecule, which is essential for developing applications in photoredox catalysis or optical materials. nih.gov
Addressing Challenges in Process Optimization and Scalability
For this compound to be widely adopted in industrial applications, its synthesis must be scalable, cost-effective, and safe. A key future direction is addressing the challenges associated with process optimization and scale-up.
The selective bromination of the methyl group without affecting the pyridine ring can be challenging, often requiring specific radical initiators and careful control of reaction conditions to avoid side reactions like bromination of the aromatic ring. Finding robust and scalable bromination methods that are highly selective is a critical research area. Transferring optimized laboratory-scale syntheses, such as those using microwave or flow technologies, to pilot plant and industrial-scale production requires significant process engineering. researchgate.netresearchgate.net This includes managing heat flow, ensuring efficient mixing, and handling potentially hazardous reagents and intermediates safely on a large scale. The development of robust purification methods to ensure high purity of the final product is also a crucial aspect of process optimization.
Q & A
Q. What are the recommended synthetic routes for 4-(Bromomethyl)-3-methoxypyridine, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-methoxy-4-hydroxypyridine derivatives with bromomethylating agents (e.g., PBr₃ or NBS in DMF) under anhydrous conditions yields the target compound. Optimization of reaction parameters is critical:
Q. How should researchers characterize this compound to confirm purity and structural integrity?
Methodological Answer: A multi-technique approach is recommended:
- NMR Spectroscopy:
- FTIR: Bands at 650–750 cm⁻¹ (C-Br stretch) and 1250–1270 cm⁻¹ (C-O-C stretch) .
- Mass Spectrometry: ESI-HRMS should show [M+H]⁺ with m/z ≈ 216.0 (calculated for C₇H₈BrNO) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer: Contradictions often arise from tautomerism or solvent effects. For example:
- Tautomerism in Pyridine Derivatives: Use temperature-dependent NMR (e.g., 25°C vs. −40°C) to identify equilibrium states .
- Solvent Artifacts: Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO may induce shifts due to hydrogen bonding .
- Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation .
Case Study:
In a 2023 study, discrepancies in aromatic proton shifts were resolved by crystallizing the compound, revealing a planar pyridine ring with bromomethyl and methoxy groups in ortho positions .
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states. For Suzuki-Miyaura coupling, the bromine atom shows higher electrophilicity (Fukui f⁻ index ≈ 0.45) compared to methoxy groups .
- Molecular Dynamics: Simulate reaction trajectories in polar solvents (e.g., THF) to assess steric hindrance from the methoxy group .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures .
- First Aid:
- Skin Contact: Wash immediately with soap/water for 15 minutes; remove contaminated clothing .
- Eye Exposure: Flush with water for 10–15 minutes; consult an ophthalmologist .
- Storage: Store in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent degradation .
Q. How does the methoxy group influence the compound’s stability under acidic/basic conditions?
Methodological Answer:
Q. How to optimize regioselectivity in derivatization reactions involving this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
